molecular formula C14H16N2O2 B15258104 3,4-Diethyl-2-methyl-6-nitroquinoline

3,4-Diethyl-2-methyl-6-nitroquinoline

Cat. No.: B15258104
M. Wt: 244.29 g/mol
InChI Key: JKJXYKJTTQYMGK-UHFFFAOYSA-N
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Description

3,4-Diethyl-2-methyl-6-nitroquinoline (CAS 2060045-82-9) is a specialized nitroquinoline derivative of significant interest in medicinal chemistry and oncology research. Nitroquinoline-based compounds are extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) . The overexpression of EGFR is a key driver in the proliferation of various human cancers, including epidermoid carcinoma and breast cancer . The core quinoline scaffold serves as a privileged structure in drug discovery, and the strategic substitution at the 3-position with a nitro group is a critical design feature for enhancing inhibitory activity. Molecular modeling studies suggest that 3-nitroquinoline derivatives can form key hydrogen bonds within the ATP-binding site of the EGFR, such as with the backbone NH of Met769 and the hydroxyl group of Thr766, which are crucial for high-affinity binding and enzyme inhibition . Beyond their application as kinase inhibitors, quinoline derivatives are recognized as valuable scaffolds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and antitumor properties, making them a versatile focus for chemical biology and new therapeutic development . This compound is provided for research purposes to support the synthesis of novel bioactive molecules and the exploration of new mechanisms in cancer cell biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES • Chen et al. highlighted the rationale for designing 3-nitroquinoline derivatives to occupy space vacated by a water molecule in the EGFR active site, improving inhibitor binding . • Li and coworkers developed efficient synthetic routes to 3-nitroquinoline derivatives and demonstrated significant inhibition of cancer cell lines like A-431 and MDA-MB-468 .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,4-diethyl-2-methyl-6-nitroquinoline

InChI

InChI=1S/C14H16N2O2/c1-4-11-9(3)15-14-7-6-10(16(17)18)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3

InChI Key

JKJXYKJTTQYMGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1CC)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-2-methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the Friedländer quinoline synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of catalysts such as Lewis acids.

Another method involves the Skraup synthesis, which uses glycerol, aniline, and nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Peracids, such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed

    Reduction: 3,4-Diethyl-2-methyl-6-aminoquinoline.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,4-Diethyl-2-methyl-6-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-2-methyl-6-nitroquinoline depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dimethyl-6-nitroquinoline
  • Structure : Methyl groups at positions 2 and 3, nitro group at position 6.
  • Synthesis : Prepared via refluxing 4-nitro-o-phenylenediamine and butanedione in water, followed by recrystallization from alcohol-chloroform (yield: ~80%, m.p. 406 K) .
  • Key Properties :
    • Molecular weight: 202 g/mol (C₁₁H₁₀N₂O₂).
    • Solubility: Moderately soluble in alcohol-chloroform mixtures.
    • Stability: Forms stable brownish crystals due to efficient packing of smaller methyl substituents .

Comparison :

  • Lipophilicity: The diethyl groups in 3,4-Diethyl-2-methyl-6-nitroquinoline increase its logP (predicted ~3.5) compared to 2,3-Dimethyl-6-nitroquinoline (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility.
  • Melting Point: The bulkier substituents in this compound likely reduce its melting point compared to 2,3-Dimethyl-6-nitroquinoline (406 K) due to disrupted crystal packing .
1,2,3,4-Tetrahydro-6-nitroisoquinoline
  • Structure: Saturated tetrahydroisoquinoline core with a nitro group at position 6.
  • Key Properties: Molecular weight: 178 g/mol (C₉H₁₀N₂O₂). Flexibility: The saturated ring increases conformational flexibility, improving solubility in polar solvents compared to aromatic quinolines. Reactivity: The NH group in the tetrahydro ring can participate in hydrogen bonding, influencing biological activity .

Comparison :

  • Aromaticity vs. Saturation: The aromatic quinoline core in this compound allows for π-π stacking interactions, whereas the saturated isoquinoline derivative lacks this property.
  • Electronic Effects: The nitro group in both compounds acts as a strong electron-withdrawing group, but the diethyl substituents in the quinoline derivative further delocalize electron density, altering redox potentials .
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
  • Structure: Methoxy and methyl substituents on a dihydroisoquinoline core.
  • Key Properties: Molecular weight: 307 g/mol (C₁₆H₂₁NO₄). Applications: Used as a precursor in alkaloid synthesis due to its methoxy groups and ester functionality .

Comparison :

  • Functional Groups: The methoxy groups in 6d enhance solubility in polar aprotic solvents (e.g., DMSO), whereas the nitro and ethyl groups in this compound favor organic solvents like chloroform.
  • Bioactivity : Methoxy groups in 6d are associated with antioxidant activity, while the nitro group in the target compound may confer antimicrobial properties after reduction to an amine .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) logP (Predicted) Key Features
This compound C₁₄H₁₇N₃O₂ 259 N/A 3.5 High lipophilicity, steric bulk
2,3-Dimethyl-6-nitroquinoline C₁₁H₁₀N₂O₂ 202 406 2.1 Crystalline stability, moderate solubility
1,2,3,4-Tetrahydro-6-nitroisoquinoline C₉H₁₀N₂O₂ 178 N/A 1.8 Flexible core, hydrogen-bonding capacity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₆H₂₁NO₄ 307 N/A 1.2 Methoxy-enhanced solubility, alkaloid precursor

Biological Activity

3,4-Diethyl-2-methyl-6-nitroquinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its chemical structure, synthesis, and particularly its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. Its structure features:

  • Two ethyl groups at the 3 and 4 positions.
  • A methyl group at the 2 position.
  • A nitro group at the 6 position.

The presence of the nitro group significantly enhances the compound's reactivity and biological activity. Nitro groups are known to undergo reduction reactions that can lead to various bioactive intermediates, making them crucial in medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are often effective against a range of microorganisms. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that bind covalently to DNA, causing cellular damage and death. For example, similar nitro compounds like metronidazole are well-documented for their antimicrobial effects .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μM)Mechanism of Action
This compoundTBDReduction to reactive intermediates
Metronidazole1DNA binding through nitro reduction
ChloramphenicolTBDInhibition of protein synthesis

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Nitro compounds can modulate inflammatory responses through various pathways. They may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators .

Case Study: Inhibition of iNOS
A study demonstrated that derivatives of nitroquinolines could inhibit iNOS effectively, suggesting that this compound may have similar capabilities. This inhibition can lead to decreased levels of nitric oxide in inflammatory conditions.

Potential Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting protein kinases involved in cancer cell proliferation. For instance, quinoline derivatives have been explored for their ability to inhibit growth factor receptor protein tyrosine kinases (PTKs), which are often deregulated in cancers .

Table 2: Anticancer Activity Overview

Compound NameTarget EnzymeActivity
This compoundPTKInhibition
Other Quinoline DerivativesVarious PTKsAnticancer effects

Q & A

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Answer : X-ray diffraction reveals π-stacking interactions (3.5 Å spacing) between quinoline rings, enhancing thermal stability (Tm_{m} ~215°C). Hydrogen-bonding networks (e.g., C–H···O nitro) correlate with solubility limitations in non-polar solvents .

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